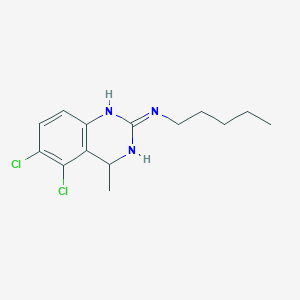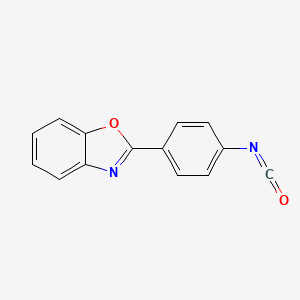
2-(4-Isocyanatophenyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-イソシアナトフェニル)-1,3-ベンゾオキサゾール: は、ベンゾオキサゾール環にイソシアネート基が結合した有機化合物です。
合成方法
合成経路と反応条件: 2-(4-イソシアナトフェニル)-1,3-ベンゾオキサゾールの合成は、通常、4-イソシアナトフェニル誘導体をベンゾオキサゾール前駆体と反応させることで行われます。一般的な方法の1つには、パラジウム触媒を用いた酸化カルボニル化および環化反応があります。反応条件には、通常、N-メチル-2-ピロリドン (NMP) などの溶媒と、ジブチル錫ジラウレート (DBTDL) などの触媒を使用し、目的生成物の生成を促進します .
工業的生産方法: この化合物の工業的生産には、同様の反応条件で、より高収率と高純度を実現するために最適化された大規模合成が関与する可能性があります。連続フローリアクターとカラムクロマトグラフィーなどの高度な精製技術を使用すると、生産プロセスの効率を向上させることができます .
化学反応解析
反応の種類: 2-(4-イソシアナトフェニル)-1,3-ベンゾオキサゾールは、以下を含むさまざまな化学反応を起こします。
置換反応: イソシアネート基は、アミンやアルコールなどの求核剤と反応して、尿素誘導体やウレタン誘導体を生成できます。
重合: この化合物は、重合反応に参加して、ポリウレアやポリウレタンを生成できます。これらは、フォーム、コーティング、接着剤の製造において貴重なものです。
一般的な試薬と条件:
アミン: イソシアネート基と反応して、尿素誘導体を生成します。
アルコール: イソシアネート基と反応して、ウレタン誘導体を生成します。
触媒: ジブチル錫ジラウレート (DBTDL) は、これらの反応を触媒するために一般的に使用されます。
主要な生成物:
尿素誘導体: アミンとの反応から生成されます。
ウレタン誘導体: アルコールとの反応から生成されます。
ポリウレアおよびポリウレタン: 重合反応によって生成されます。
科学研究への応用
2-(4-イソシアナトフェニル)-1,3-ベンゾオキサゾールは、科学研究において幅広い応用範囲を持っています。
高分子化学: コーティング、接着剤、フォームに用途があるポリウレアとポリウレタンの合成に使用されます。
材料科学: 特殊な熱的および機械的特性を持つ先進材料の開発に用いられます。
生物学的調査: その反応性と安定なポリマーを形成する能力により、薬物送達システムや生体医療デバイスでの可能性のある用途について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isocyanatophenyl)-1,3-benzoxazole typically involves the reaction of 4-isocyanatophenyl derivatives with benzoxazole precursors. One common method includes the use of a palladium-catalyzed oxidative carbonylation and cyclization reaction. The reaction conditions often involve the use of solvents such as N-methyl-2-pyrrolidone (NMP) and catalysts like dibutyltin dilaurate (DBTDL) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-(4-Isocyanatophenyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form urea and urethane derivatives.
Polymerization: The compound can participate in polymerization reactions to form polyureas and polyurethanes, which are valuable in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form urethane derivatives.
Catalysts: Dibutyltin dilaurate (DBTDL) is commonly used to catalyze these reactions.
Major Products:
Urea Derivatives: Formed from the reaction with amines.
Urethane Derivatives: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed through polymerization reactions.
科学的研究の応用
2-(4-Isocyanatophenyl)-1,3-benzoxazole has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyureas and polyurethanes, which have applications in coatings, adhesives, and foams.
Material Science: Employed in the development of advanced materials with unique thermal and mechanical properties.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical devices due to its reactivity and ability to form stable polymers.
作用機序
2-(4-イソシアナトフェニル)-1,3-ベンゾオキサゾールの作用機序は、主に求核剤との反応性に関与します。イソシアネート基 (N=C=O) は非常に求電子性であり、アミンやアルコールなどの活性水素原子を含む化合物と容易に反応します . この反応性により、この化合物は、ポリウレアやポリウレタンなどのポリマーの形成において重要な役割を果たす安定な尿素とウレタン結合を形成できます .
類似化合物の比較
類似化合物:
4-イソシアナトベンジルシアニド: 類似の反応性を持つ別のイソシアネート化合物ですが、用途が異なります。
メチレンジフェニルジイソシアネート (MDI): ポリウレタンの製造に広く使用されており、求核剤との反応性が類似しています。
類似化合物との比較
4-Isocyanatobenzyl Cyanide: Another isocyanate compound with similar reactivity but different applications.
Methylene Diphenyl Diisocyanate (MDI): Widely used in the production of polyurethanes and has similar reactivity with nucleophiles.
Uniqueness: Its ability to form stable polymers with unique thermal and mechanical properties sets it apart from other isocyanate compounds .
特性
CAS番号 |
918435-34-4 |
|---|---|
分子式 |
C14H8N2O2 |
分子量 |
236.22 g/mol |
IUPAC名 |
2-(4-isocyanatophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8N2O2/c17-9-15-11-7-5-10(6-8-11)14-16-12-3-1-2-4-13(12)18-14/h1-8H |
InChIキー |
LAYTZIUTRQXNSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


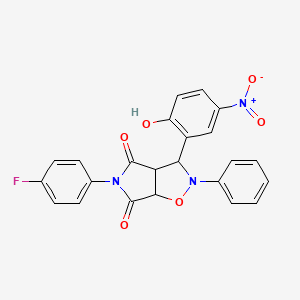
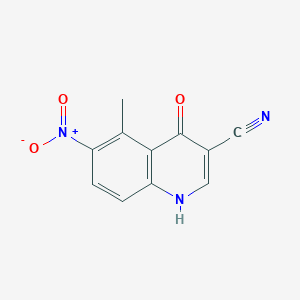
![2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B12620877.png)
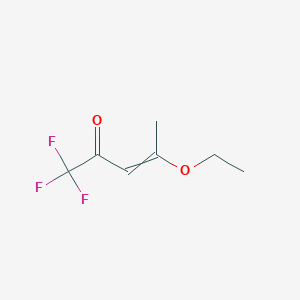
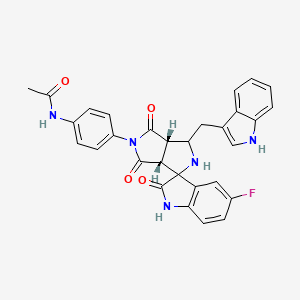

![2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12620895.png)

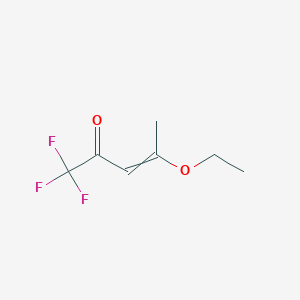
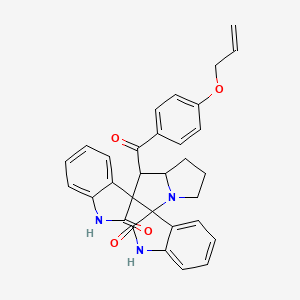
![Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate](/img/structure/B12620925.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide](/img/structure/B12620942.png)
![2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile](/img/structure/B12620948.png)
